molecular formula C8H11NO3S B13412023 (2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B13412023
M. Wt: 203.26 g/mol
InChI Key: RBKMMJSQKNKNEV-SXSBMYDASA-N
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Description

(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[320]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of deuterium atoms. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme mechanisms and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate enzyme activity, alter metabolic processes, and influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with varying substituents and stereochemistry. Examples include:

  • (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
  • (2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide

Uniqueness

The uniqueness of (2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid lies in its deuterium atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying isotope effects and developing deuterium-labeled drugs.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H11NO3S/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1/i3D2

InChI Key

RBKMMJSQKNKNEV-SXSBMYDASA-N

Isomeric SMILES

[2H]C1([C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)[2H]

Canonical SMILES

CC1(C(N2C(S1)CC2=O)C(=O)O)C

Origin of Product

United States

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